![molecular formula C7H10BNO2 B15299471 [2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
[2-(Pyridin-4-yl)ethyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Pyridin-4-yl)ethyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring via an ethyl linker. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halopyridine followed by borylation. For example, 4-bromopyridine can be treated with a metalating agent like n-butyllithium, followed by reaction with a boron source such as trimethyl borate.
Palladium-Catalyzed Cross-Coupling: Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods for [2-(Pyridin-4-yl)ethyl]boronic acid typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving [2-(Pyridin-4-yl)ethyl]boronic acid.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under catalytic conditions.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
HIV-1 Protease Inhibitors: Used in the preparation of inhibitors for HIV-1 protease, which is a target for antiretroviral drugs.
Cancer Therapeutics:
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [2-(Pyridin-4-yl)ethyl]boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Pyridinylboronic Acid: Similar structure but without the ethyl linker.
2-Pyridinylboronic Acid: Boronic acid attached at the 2-position of the pyridine ring.
4-Pyridineboronic Acid Pinacol Ester: A protected form of 4-pyridinylboronic acid.
Uniqueness:
[2-(Pyridin-4-yl)ethyl]boronic acid: offers unique reactivity due to the ethyl linker, which can influence the electronic properties and steric interactions in cross-coupling reactions. This can lead to different selectivities and efficiencies compared to its analogs.
Properties
Molecular Formula |
C7H10BNO2 |
|---|---|
Molecular Weight |
150.97 g/mol |
IUPAC Name |
2-pyridin-4-ylethylboronic acid |
InChI |
InChI=1S/C7H10BNO2/c10-8(11)4-1-7-2-5-9-6-3-7/h2-3,5-6,10-11H,1,4H2 |
InChI Key |
DDPDXECXPGWTEH-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1=CC=NC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


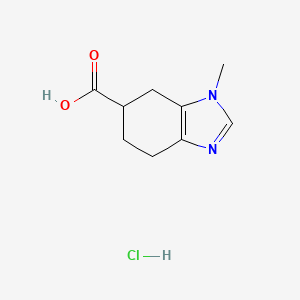
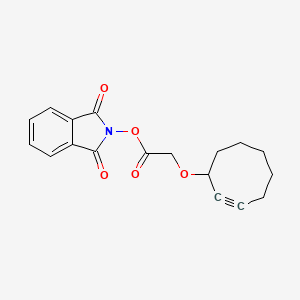
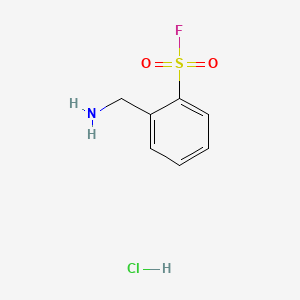

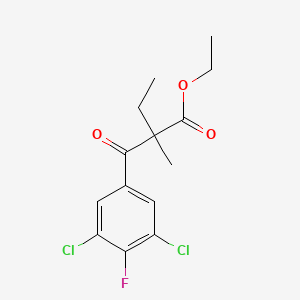
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
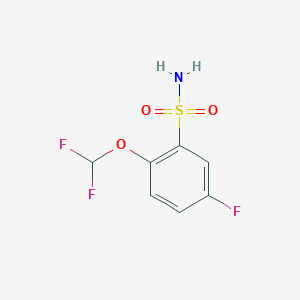
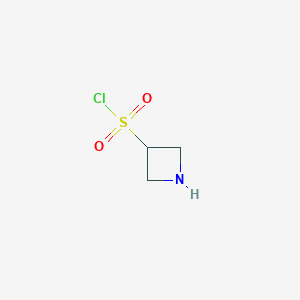
![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)
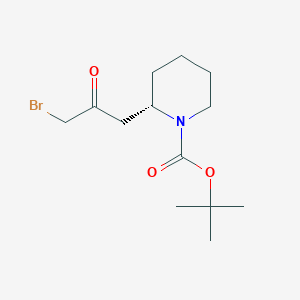
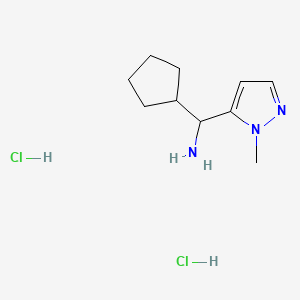
![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
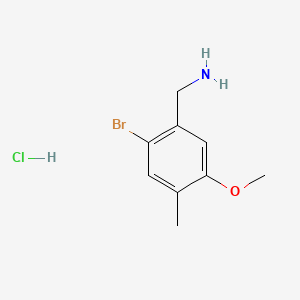
![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
